N-(2-nitroethenyl)acetamide
Description
Properties
CAS No. |
1238305-24-2 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
N-(2-nitroethenyl)acetamide |
InChI |
InChI=1S/C4H6N2O3/c1-4(7)5-2-3-6(8)9/h2-3H,1H3,(H,5,7) |
InChI Key |
NVGBTRNGCZQAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=C[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Z N 2 Nitrovinyl Acetamide and Its Analogues
Direct Synthesis of (Z)-N-(2-Nitrovinyl)acetamide
The direct synthesis of (Z)-N-(2-Nitrovinyl)acetamide, also referred to as N-[(Z)-2-Nitroethenyl]acetamide, can be achieved through the acetylation of 2-nitroethenamine. A common procedure involves treating 2-nitroethenamine with acetic anhydride in pyridine. The reaction is typically initiated at a reduced temperature (0–5 °C) and then allowed to proceed at room temperature. The product can be isolated and purified using chromatographic techniques, such as column chromatography on silica gel. This method provides a straightforward route to the parent compound of this class.
Synthesis of Substituted (Z)-N-(1-Aryl-2-Nitrovinyl)acetamide Derivatives
The synthesis of aryl-substituted derivatives of (Z)-N-(2-Nitrovinyl)acetamide often involves a multi-step process, typically starting with a Henry reaction between an aromatic aldehyde and a nitroalkane, followed by subsequent chemical modifications. The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction, is a cornerstone in the synthesis of β-nitro alcohols, which are key precursors to the corresponding nitroalkenes ossila.commdpi.com.
Aryl Substituted Derivatives (e.g., phenyl, 4-methoxyphenyl, 4-fluorophenyl, 2-chlorophenyl)
The general approach to aryl-substituted (Z)-N-(1-Aryl-2-Nitrovinyl)acetamide derivatives commences with the condensation of an appropriately substituted benzaldehyde with a nitroalkane, such as nitroethane, in the presence of a base. This yields a β-nitrostyrene derivative. Subsequent reduction of the nitroalkene can be performed, followed by acylation to introduce the acetamide (B32628) group.
For instance, the synthesis of various substituted aryl-2-nitrovinyl derivatives has been reported, showcasing the versatility of this approach for creating a library of compounds with different aromatic substituents. While specific reaction conditions may vary, the fundamental strategy of building the carbon skeleton via a Henry reaction or a similar condensation followed by functional group manipulation remains a common theme.
In the case of the 4-fluorophenyl derivative, the precursor, 4-fluoro-β-nitrostyrene, is a commercially available compound or can be synthesized via the Henry reaction between 4-fluorobenzaldehyde and nitromethane ossila.com. This intermediate serves as a Michael acceptor for various synthetic transformations ossila.com. Subsequent reaction steps would be required to introduce the acetamido group at the appropriate position.
A general synthetic pathway for aryl-substituted nitroallylbenzenes involves the reaction of (2-nitroethyl)benzene with an appropriate aldehyde in the presence of dimethylamine hydrochloride and potassium fluoride in refluxing toluene. This method has been used to prepare derivatives with phenyl and 4-methoxyphenyl substituents.
| Aryl Substituent | Starting Aldehyde |
| Phenyl | Benzaldehyde |
| 4-Methoxyphenyl | 4-Methoxybenzaldehyde |
| 4-Fluorophenyl | 4-Fluorobenzaldehyde |
| 2-Chlorophenyl | 2-Chlorobenzaldehyde |
Trifluoromethylated Analogues (e.g., (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide)
The synthesis of trifluoromethylated analogues introduces a trifluoromethyl group, which can significantly alter the electronic and biological properties of the molecule. A representative example is the synthesis of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide. This compound is prepared by the reaction of 2,2,2-trifluoro-N-(2-formylphenyl)acetamide with nitromethane in dichloromethane, using piperidine as a catalyst. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Stereoselective Synthesis and Stereocontrol Approaches
Achieving stereocontrol in the synthesis of N-(2-Nitrovinyl)acetamide analogues is crucial for accessing specific isomers with defined biological activities or for their use in stereospecific downstream transformations. The primary strategies for controlling stereochemistry involve enantioselective and diastereoselective reactions.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of N-(2-Nitrovinyl)acetamide analogues, this is often achieved through asymmetric catalysis. The Michael addition of nucleophiles to nitroalkenes is a powerful method for carbon-carbon bond formation, and its enantioselective variant has been extensively studied.
Chiral organocatalysts, such as squaramides, have been shown to be effective in promoting the enantioselective Michael addition of various nucleophiles to nitroalkenes. These catalysts can activate the nitroalkene through hydrogen bonding, facilitating a stereocontrolled attack by the nucleophile. For example, chiral squaramide catalysts have been successfully employed in the enantioselective Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes. This approach provides access to chiral γ-nitro carboxylic derivatives with high enantiomeric purities. Although not specifically reported for (Z)-N-(2-Nitrovinyl)acetamide, this methodology represents a viable strategy for the enantioselective synthesis of its substituted derivatives.
The general principle involves the use of a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantioselectivity.
Diastereoselective Synthesis
Diastereoselective synthesis focuses on controlling the formation of diastereomers in molecules with multiple stereocenters. In the synthesis of substituted N-(2-Nitrovinyl)acetamide analogues, diastereoselectivity can be achieved by controlling the relative configuration of newly formed stereocenters.
One approach to diastereoselective synthesis is through substrate control, where the existing stereochemistry in the starting material directs the stereochemical outcome of the reaction. Alternatively, reagent control, employing a chiral reagent or catalyst, can induce diastereoselectivity.
For instance, in the context of Michael additions to nitroolefins, diastereoselectivity can be influenced by the catalyst and reaction conditions. It has been shown that by carefully selecting the reaction parameters, it is possible to favor the formation of one diastereomer over another. In some cases, the kinetic product formed under catalyst control can be converted to the thermodynamic product, allowing for diastereodivergent synthesis.
Continuous-Flow Synthesis Strategies for Nitrovinyl Acetamides
Continuous-flow technology offers significant advantages over traditional batch processes for the synthesis of nitrovinyl acetamides, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. While a direct continuous-flow synthesis of (Z)-N-(2-Nitrovinyl)acetamide is not extensively detailed in the reviewed literature, the synthesis of its close analogue, (Z)-N-2-nitroethenylacetamide, has been accomplished in a five-step telescoped continuous-flow process. This serves as a valuable model for the development of flow strategies for the target compound.
A key challenge in continuous-flow synthesis is maintaining reaction efficiency and preventing clogging, which often requires careful optimization of solvents and reaction times. In the synthesis of the aforementioned analogue, a diphenylprolinol silyl (B83357) ether-type homogeneous organocatalyst, combined with Schreiner's thiourea and chloroacetic acid as additives, was employed for the initial asymmetric conjugate addition. This highlights the potential for integrating catalytic steps within a continuous-flow setup to produce chiral intermediates.
The development of a dedicated continuous-flow process for (Z)-N-(2-Nitrovinyl)acetamide would likely involve a sequence of a Henry reaction, followed by dehydration and subsequent N-acetylation, all performed in a continuous manner. The successful implementation of such a process would represent a significant advancement in the synthesis of this important class of compounds.
Catalyst-Driven Synthesis of Nitrovinyl Acetamides
Catalysis plays a pivotal role in the synthesis of nitrovinyl acetamides, offering routes to these compounds with high efficiency and stereoselectivity. Both metal-based and organocatalytic systems have been explored for the key transformations involved in their synthesis.
The formation of the nitrovinyl moiety is typically achieved through a Henry (nitroaldol) reaction, followed by dehydration. A variety of catalysts have been developed to promote the Henry reaction with high enantioselectivity. For instance, copper(I) complexes with chiral ligands, such as tetrahydrosalen, have proven to be efficient catalysts for the asymmetric Henry reaction, producing nitroaldol products that are precursors to nitroalkenes. nih.gov Lanthanide alkoxide complexes have also shown catalytic activity in nitroaldol reactions, with their Lewis acidity playing a crucial role in substrate activation. cmu.edu
Organocatalysis has also emerged as a powerful tool for the synthesis of nitro compounds. Chiral thiourea derivatives, for example, can act as effective organocatalysts in asymmetric nitro-Michael reactions, a related transformation for the formation of C-C bonds in nitro compounds.
The introduction of the acetamide group to form the enamide functionality can be achieved through various catalytic methods. Rhodium(III)-catalyzed amidation of vinyl C-H bonds with isocyanates provides a direct route to enamides. researchgate.net Copper-catalyzed methods have also been successfully employed for the synthesis of enamides from vinyl iodides and amides. acs.org Furthermore, a novel one-step synthesis of enamides from amides has been developed using a combination of a strong base (LiHMDS) and an electrophilic activator (triflic anhydride), offering a metal-free alternative. organic-chemistry.org
Reactivity and Mechanistic Investigations of Z N 2 Nitrovinyl Acetamide
Nucleophilic Addition Reactions
Nucleophilic addition to the activated alkene of (Z)-N-(2-Nitrovinyl)acetamide is a key reaction pathway. The general mechanism involves the attack of a nucleophile on the β-carbon of the nitrovinyl moiety, leading to the formation of a new carbon-nucleophile bond.
The Michael addition, a type of conjugate addition, is a fundamental reaction for carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org In the context of (Z)-N-(2-Nitrovinyl)acetamide, this reaction involves the addition of a carbon nucleophile, typically an enolate, to the β-carbon of the nitrovinyl group. masterorganicchemistry.com This process is valuable for constructing more complex molecular skeletons. The reaction generally proceeds in three main steps: deprotonation to form the enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com
The scope of carbon nucleophiles that can participate in Michael additions is broad and includes enolates derived from ketones, esters, and other carbonyl compounds, as well as enamines and organocuprates. masterorganicchemistry.commdpi.com The reaction is often catalyzed by a base, which facilitates the formation of the nucleophilic enolate. libretexts.org Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of these reactions, leading to the synthesis of enantioenriched γ-nitro compounds. mdpi.com
Table 1: Examples of Carbon Nucleophiles in Michael Additions
| Nucleophile Type | Example Compound |
| Enolate from Ketone | Acetone |
| Enolate from Ester | Diethyl malonate |
| Enamine | 1-Pyrrolidinocyclohexene |
| Organocuprate | Lithium dimethylcuprate |
The aza-Henry reaction is a significant carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. frontiersin.orgnih.gov This process yields β-nitroamines, which are versatile synthetic intermediates that can be converted into various valuable compounds, including amino acids and chiral diamines. nih.gov The reaction introduces both an amine and a nitro group into the resulting molecule. frontiersin.org
In recent years, the development of catalytic and enantioselective aza-Henry reactions has been a major focus, allowing for the synthesis of optically active α-trifluoromethyl amine compounds. frontiersin.orgnih.gov Various chiral catalysts, including amino acid-derived quaternary ammonium salts, have been successfully employed to achieve high yields and enantioselectivities under mild reaction conditions. frontiersin.orgnih.gov
Table 2: Key Features of the Aza-Henry Reaction
| Feature | Description |
| Reactants | Nitroalkane and Imine |
| Product | β-Nitroamine |
| Key Bond Formed | Carbon-Carbon |
| Synthetic Utility | Precursor to amino acids, diamines, etc. |
The reactions of nitroalkenes with alkyloxyacetaldehydes can proceed through various pathways, including aldol-type additions. Organocatalysis has been shown to be effective in controlling the regioselectivity and enantioselectivity of these reactions. For instance, organocatalysts can direct the reaction to occur preferentially at either the methyl or the fluoromethyl group of a reactant like fluoroacetone, depending on the solvent used.
Cycloaddition Chemistry
(Z)-N-(2-Nitrovinyl)acetamide is also a valuable substrate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. The electron-deficient nature of the double bond makes it an excellent dipolarophile in [3+2] cycloadditions.
[3+2] cycloaddition reactions are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. mdpi.com (Z)-N-(2-Nitrovinyl)acetamide can react with a variety of 1,3-dipoles, including nitrile oxides, azomethine ylides, nitrones, azides, and diazoalkanes. uchicago.edu These reactions are of significant synthetic utility for accessing pharmacologically relevant heterocyclic scaffolds like isoxazolidines and isoxazolines. mdpi.com
Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in understanding the mechanisms of these reactions. nih.govrsc.org For instance, the reaction of β-nitrostyrenes with nitrones has been shown to proceed via a one-step mechanism. nih.govrsc.org
Table 3: Common 1,3-Dipoles in [3+2] Cycloadditions
| 1,3-Dipole | Resulting Heterocycle |
| Nitrile Oxide | Isoxazole/Isoxazoline |
| Azomethine Ylide | Pyrrolidine |
| Nitrone | Isoxazolidine |
| Azide | Triazole |
| Diazoalkane | Pyrazoline |
The regioselectivity and stereochemistry of [3+2] cycloaddition reactions involving (Z)-N-(2-Nitrovinyl)acetamide are crucial aspects that determine the structure of the final product. These outcomes are influenced by a combination of electronic and steric factors of both the dipolarophile and the 1,3-dipole.
Computational studies have provided deep insights into the factors governing selectivity. For example, in the reaction of β-nitrostyrenes with 5,5-dimethylpyrroline-N-oxide, the reaction is found to be completely meta regioselective. nih.govrsc.org Furthermore, the stereoselectivity can be influenced by the geometry of the nitroalkene, with (Z)-isomers sometimes exhibiting different stereochemical preferences (e.g., exo selectivity) compared to their (E)-counterparts. nih.govrsc.org The development of chiral catalysts has also enabled the control of stereoselectivity in these cycloaddition reactions, leading to the formation of specific enantiomers or diastereomers.
Table 4: Factors Influencing Selectivity in [3+2] Cycloadditions
| Factor | Influence on | Description |
| Electronic Effects | Regioselectivity | The electronic nature of substituents on both reactants directs the orientation of addition. |
| Steric Hindrance | Regio- and Stereoselectivity | Bulky groups can favor the formation of less sterically hindered products. |
| Catalyst Chirality | Stereoselectivity | Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. |
| Solvent Polarity | Reaction Rate and Selectivity | The polarity of the solvent can influence the stability of the transition state and thus affect the reaction outcome. |
Cascade and Multicomponent Reactions
(Z)-N-(2-Nitrovinyl)acetamide is an excellent candidate for cascade and multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors in a single synthetic operation. The electrophilic character of the β-carbon in the nitrovinyl system makes it a prime target for nucleophilic attack, initiating a sequence of bond-forming events.
Organocatalytic Cascade Processes
Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, and substrates like (Z)-N-(2-Nitrovinyl)acetamide are highly responsive to this catalysis. mdpi.com Organocatalysts, such as chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts (e.g., thioureas and squaramides), can activate the reactants and control the stereochemical outcome of the reaction. mdpi.comnih.gov
In a typical organocatalytic cascade, a nucleophile adds to the nitrovinyl moiety in a Michael addition. This initial step generates a nitronate intermediate which can then participate in subsequent intramolecular or intermolecular reactions. For instance, the reaction with aldehydes or ketones can lead to complex cyclic and polyfunctionalized products. mdpi.com Bifunctional catalysts, like thioureas, are particularly effective as they can activate the nitroalkene through hydrogen bonding with the nitro group while the basic site on the catalyst activates the nucleophile, facilitating a highly controlled reaction cascade. beilstein-journals.orgrsc.org
Michael-Michael Cascade Reactions
The Michael-Michael cascade is a powerful strategy for the stereoselective synthesis of cyclic systems. While specific examples involving (Z)-N-(2-Nitrovinyl)acetamide are not extensively documented, the reactivity of analogous nitroolefins provides a clear precedent. In these reactions, the initial Michael adduct, formed from the addition of a nucleophile to the nitrovinyl group, contains a newly formed enolate or an equivalent nucleophilic center. This intermediate can then act as a Michael donor in a second, intramolecular Michael addition if a suitable acceptor is present in the molecule.
For example, a reaction sequence involving a Michael donor adding to the nitrovinyl acetamide (B32628) could be followed by a subsequent reaction with another Michael acceptor, leading to highly substituted products. Research on related substrates, such as o-hydroxy-β-nitrostyrenes reacting with alkynals, demonstrates a Michael-Michael cascade sequence that yields highly functionalized 4H-chromenes with excellent yield and enantioselectivity. beilstein-journals.org This highlights the potential of the nitrovinyl group to initiate such powerful bond-forming cascades.
Oxa/Aza-Michael-Michael Cascade Methodologies
Expanding on the cascade theme, the introduction of heteroatoms such as oxygen (oxa-Michael) or nitrogen (aza-Michael) as the initial nucleophile opens up pathways to important heterocyclic scaffolds. rsc.org The conjugate addition of a nitrogen or oxygen nucleophile to (Z)-N-(2-Nitrovinyl)acetamide would generate an intermediate poised for further reactions. nih.govresearchgate.netfrontiersin.org
Oxa-Michael Cascades: An alcohol or phenol could initiate an oxa-Michael addition, leading to an intermediate that could subsequently undergo an intramolecular Michael addition or other cyclization, affording oxygen-containing heterocycles. beilstein-journals.org
Aza-Michael Cascades: The aza-Michael addition is a cornerstone of nitrogen heterocycle synthesis. nih.govresearchgate.net Primary or secondary amines can add to the nitrovinyl system, and the resulting adduct can engage in a subsequent intramolecular Michael reaction to form functionalized pyrrolidines or piperidines. nih.govfrontiersin.org The aza-Michael addition cascade has been widely used to construct C-N bonds efficiently, leading to chiral drugs and natural product intermediates. researchgate.net
| Reaction Type | Initiating Nucleophile | Key Intermediate | Potential Product Class | Catalyst Type |
|---|---|---|---|---|
| Organocatalytic Cascade | Carbonyl Compounds (Aldehydes, Ketones) | Nitronate | Polyfunctionalized Carbocycles | Chiral Amines, Thioureas |
| Michael-Michael Cascade | Carbon Nucleophiles | Enolate/Nitronate | Highly Substituted Carbocycles | Organocatalysts |
| Oxa-Michael-Michael Cascade | Alcohols, Phenols | Alkoxide/Phenoxide Adduct | Oxygen Heterocycles (e.g., Chromenes) | Bifunctional Organocatalysts |
| Aza-Michael-Michael Cascade | Amines, Amides | Amine Adduct | Nitrogen Heterocycles (e.g., Pyrrolidines) | Squaramides, Cinchona Alkaloids |
Reductive Transformations of the Nitrovinyl Moiety
The reduction of the nitro group is a fundamental transformation that converts the versatile nitrovinyl moiety into other valuable functional groups, most notably amines. This transformation can be achieved through various methods, broadly categorized as metal-catalyzed or metal-free strategies.
Metal-Catalyzed Reduction Strategies
Transition-metal catalysis is a highly effective and widely used method for the reduction of nitro compounds. Catalytic hydrogenation using metals like Palladium (Pd), Platinum (Pt), Nickel (Ni), or Rhodium (Rh) on a solid support (e.g., carbon) is a standard procedure. This process typically involves molecular hydrogen (H₂) as the reductant and proceeds under mild to moderate pressures and temperatures. The reaction reduces the nitro group to an amino group and concurrently saturates the carbon-carbon double bond, yielding N-(2-aminoethyl)acetamide.
Alternative metal-based systems, such as those using zinc, can also be employed for reductions. These methods offer different levels of chemoselectivity and functional group tolerance. researchgate.net The choice of catalyst and reaction conditions can be tuned to selectively reduce the nitro group while preserving other functionalities within the molecule.
Metal-Free Reduction Methodologies
Concerns over the cost, toxicity, and removal of residual metals from final products have driven the development of metal-free reduction methods. organic-chemistry.org These strategies often employ readily available and environmentally benign reagents.
One prominent metal-free method involves the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine. d-nb.infonih.gov This system effectively reduces both aromatic and aliphatic nitro compounds to their corresponding primary amines under mild conditions. d-nb.infonih.gov The reaction is often fast and high-yielding. d-nb.info
Another emerging metal-free approach utilizes diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), activated by a base like potassium tert-butoxide (KOtBu). organic-chemistry.orgresearchgate.net This combination has proven effective for the chemoselective reduction of aromatic nitro compounds to amines and demonstrates excellent functional group tolerance. organic-chemistry.orgresearchgate.netresearchgate.net Such methods avoid the need for transition metals or high-pressure hydrogenation equipment, making them safer and more practical for various applications. organic-chemistry.org
| Strategy | Typical Reagents/Catalysts | Reductant | Typical Product | Key Advantages |
|---|---|---|---|---|
| Metal-Catalyzed Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | N-(2-Aminoethyl)acetamide | High efficiency, well-established |
| Metal-Free Silane Reduction | Trichlorosilane (HSiCl₃), Tertiary Amine | HSiCl₃ | N-(2-Aminoethyl)acetamide | Mild conditions, rapid, avoids heavy metals |
| Metal-Free Diboron Reduction | Bis(pinacolato)diboron (B₂pin₂), KOtBu | B₂pin₂ | N-(2-Aminoethyl)acetamide | High chemoselectivity, good functional group tolerance |
Transformations Involving the Acetamide Functionality of (Z)-N-(2-Nitrovinyl)acetamide
While specific research on the transformations of the acetamide functionality in (Z)-N-(2-nitrovinyl)acetamide is not extensively documented in publicly available literature, the reactivity of this group can be inferred from the well-established chemistry of N-vinylacetamides and other acetamide derivatives. The presence of the conjugated nitrovinyl group is expected to influence the reactivity of the acetamide moiety. Potential transformations can be categorized into two main types: hydrolysis to the corresponding amine and reduction to the ethylamine derivative.
Hydrolysis of the Acetamide Group
The hydrolysis of the acetamide group in (Z)-N-(2-nitrovinyl)acetamide would lead to the formation of (Z)-N-(2-nitrovinyl)amine. This transformation involves the cleavage of the amide bond.
Acid-Catalyzed Hydrolysis:
Acid-catalyzed hydrolysis is a common method for the deacetylation of amides. The reaction typically proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. For N-vinylacetamides, studies have shown that the mechanism can involve rate-limiting protonation on the carbon of the vinyl group. The subsequent hydrolysis of the resulting imine intermediate would yield the amine and acetic acid.
A general representation of the acid-catalyzed hydrolysis is as follows:
(Z)-N-(2-Nitrovinyl)acetamide + H₂O (in the presence of H⁺) → (Z)-N-(2-Nitrovinyl)amine + Acetic Acid
The reaction conditions for such a transformation would likely involve heating the compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The specific conditions, including temperature, reaction time, and acid concentration, would need to be empirically determined for this particular substrate.
Base-Catalyzed Hydrolysis:
Alternatively, base-catalyzed hydrolysis can be employed. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamide group. The resulting tetrahedral intermediate would then collapse to form a carboxylate and an amine anion, which would be protonated upon workup.
A general representation of the base-catalyzed hydrolysis is:
(Z)-N-(2-Nitrovinyl)acetamide + OH⁻ → Intermediate → (Z)-N-(2-Nitrovinyl)amine + Acetate
This process typically requires heating with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.
The following table outlines the hypothetical conditions for the hydrolysis of (Z)-N-(2-nitrovinyl)acetamide based on general procedures for acetamide hydrolysis.
| Reagent/Catalyst | Solvent | Temperature | Product |
| Hydrochloric Acid | Water/Ethanol | Reflux | (Z)-N-(2-Nitrovinyl)amine |
| Sulfuric Acid | Water | Reflux | (Z)-N-(2-Nitrovinyl)amine |
| Sodium Hydroxide | Water/Ethanol | Reflux | (Z)-N-(2-Nitrovinyl)amine |
| Potassium Hydroxide | Water/Ethanol | Reflux | (Z)-N-(2-Nitrovinyl)amine |
Reduction of the Acetamide Group
The reduction of the acetamide functionality in (Z)-N-(2-nitrovinyl)acetamide would yield the corresponding ethylamine derivative, (Z)-N-ethyl-N-(2-nitrovinyl)amine. This transformation is a valuable method for the synthesis of substituted amines.
Reduction with Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent.
4 (Z)-N-(2-Nitrovinyl)acetamide + 3 LiAlH₄ → 4 (Z)-N-Ethyl-N-(2-nitrovinyl)amine + LiAlO₂ + 2 Al(OH)₃
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere. Given the presence of the potentially reactive nitro group and the vinyl system, careful control of the reaction conditions, such as temperature and stoichiometry of the reducing agent, would be crucial to achieve selective reduction of the acetamide group.
The following table summarizes the typical conditions for the reduction of acetamides using lithium aluminum hydride, which could be adapted for (Z)-N-(2-nitrovinyl)acetamide.
| Reagent | Solvent | Temperature | Product |
| Lithium Aluminum Hydride | Diethyl Ether | 0 °C to Reflux | (Z)-N-Ethyl-N-(2-nitrovinyl)amine |
| Lithium Aluminum Hydride | Tetrahydrofuran | 0 °C to Reflux | (Z)-N-Ethyl-N-(2-nitrovinyl)amine |
It is important to note that the reactivity of the nitro group towards LiAlH₄ could lead to side reactions. Therefore, chemoselective reduction of the acetamide in the presence of the nitrovinyl moiety would be a significant challenge and might require the use of milder or more selective reducing agents. Further experimental investigation is necessary to establish viable synthetic protocols for these transformations on (Z)-N-(2-nitrovinyl)acetamide.
Applications of Z N 2 Nitrovinyl Acetamide in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocyclic Scaffolds
The unique electronic properties of nitrovinyl compounds, including (Z)-N-(2-Nitrovinyl)acetamide and its derivatives, make them ideal substrates for organocatalytic cascade reactions that build complex heterocyclic systems in a single, efficient step.
The dihydroquinoline core is a prevalent motif in many biologically active compounds. Organocatalytic strategies provide an effective means to synthesize these structures with high stereocontrol. A notable application involves the asymmetric cascade reaction between aldehydes and 2-amino-β-nitrostyrenes, which are structurally analogous to (Z)-N-(2-Nitrovinyl)acetamide. This methodology provides access to chiral 1,4-dihydroquinolines, which can be challenging to obtain through other synthetic routes nih.gov. The reaction sequence, typically initiated by a Michael addition followed by an intramolecular cyclization, efficiently constructs the heterocyclic ring system.
Fully substituted chiral tetrahydroquinolines can be synthesized with exceptional control over stereochemistry using organocatalytic cascade reactions. An enantioselective Michael addition/aza-cyclization cascade reaction of aldehydes with 2-amino-β-nitrostyrenes, promoted by a diarylprolinol silyl (B83357) ether organocatalyst, yields highly functionalized tetrahydroquinolines nih.gov. This process is recognized for its high yields and excellent diastereo- and enantioselectivities. The resulting products are valuable intermediates for further synthetic transformations.
The table below summarizes representative results from an organocatalytic cascade reaction forming chiral tetrahydroquinolines nih.gov.
| Entry | Aldehyde Reactant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | Propanal | 85 | >30:1 | >99 |
| 2 | Butanal | 81 | >30:1 | >99 |
| 3 | Isovaleraldehyde | 83 | 20:1 | >99 |
| 4 | Cyclohexanecarbaldehyde | 86 | >30:1 | >99 |
Nitroindoles are important synthetic intermediates, often used in the construction of more complex indole (B1671886) alkaloids and pharmacologically active agents. Common methods for their synthesis include the direct nitration of N-protected indoles or the reaction of 2-haloindoles with nitrating agents researchgate.net. While (Z)-N-(2-Nitrovinyl)acetamide serves as a precursor for various nitrogen heterocycles, its direct application in the primary synthesis of nitroindole scaffolds is not as prominently documented. Instead, related compounds like 2-nitrovinylindoles are themselves used as building blocks in subsequent annulation reactions to form more complex fused-ring systems.
Preparation of Chiral Compounds and Enantiomerically Enriched Products
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for the development of pharmaceuticals. Nitro-containing compounds are valuable in this context, enabling the formation of multiple stereocenters with high fidelity.
Chiral 1,2-diamines are privileged structures in chemistry, serving as essential components of pharmaceuticals, natural products, and as powerful chiral ligands or organocatalysts in asymmetric synthesis nih.govprinceton.edu. The synthesis of these motifs can be achieved through various stereoselective methods, including the reductive coupling of imines or the asymmetric α-addition of ketimines to aldimines nih.govresearchgate.net. The nitro group in compounds derived from (Z)-N-(2-Nitrovinyl)acetamide can be reduced to an amine. This transformation is a key step in converting the products of cascade reactions, such as chiral tetrahydroquinolines, into the corresponding chiral vicinal diamine derivatives, thereby expanding their synthetic utility.
Spiro-fused heterocycles, which contain a central carbon atom common to two rings, are structurally complex motifs found in numerous natural products and pharmaceuticals nih.govnih.gov. Their synthesis often involves cycloaddition reactions or intramolecular ring closures nih.gov. While organocatalytic cascade reactions are a powerful tool for constructing chiral molecules, the specific use of (Z)-N-(2-Nitrovinyl)acetamide as a key precursor in the direct, asymmetric synthesis of chiral spiro-fused nitrogen heterocycles is a specialized area of research. General strategies often rely on the reaction of different classes of compounds, such as isatin-derived ketimines, to build the spirocyclic core nih.gov.
Role as a Versatile Michael Acceptor in Building Block Syntheses
(Z)-N-(2-Nitrovinyl)acetamide stands out in organic synthesis due to its functionality as a potent Michael acceptor. The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.org The structure of (Z)-N-(2-Nitrovinyl)acetamide is ideally suited for this role. The presence of the electron-withdrawing nitro group, in conjugation with the carbon-carbon double bond, significantly polarizes the molecule. This polarization renders the β-carbon electrophilic and highly susceptible to attack by a wide range of nucleophiles. wikipedia.orgnih.gov
The versatility of (Z)-N-(2-Nitrovinyl)acetamide as a Michael acceptor is demonstrated by its reactivity with various nucleophiles, leading to the formation of synthetically valuable building blocks. nih.gov These reactions are often characterized by high yields and can be controlled to achieve high levels of stereoselectivity. The resulting Michael adducts, which contain both a nitro group and an acetamide (B32628) functional group, are valuable intermediates that can be further elaborated into more complex molecular architectures. frontiersin.org The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as amines, ketones, or oximes, further enhancing the synthetic utility of the adducts. frontiersin.org
Detailed research into the Michael addition reactions involving nitroalkenes, the class of compounds to which (Z)-N-(2-Nitrovinyl)acetamide belongs, has shown that reaction conditions can be fine-tuned to control the stereochemical outcome. The choice of metal salts, such as Lewis acids, can significantly influence the diastereoselectivity of the addition. researchgate.net For instance, chelated enolates serving as Michael donors react with nitroalkenes to produce γ-nitro carbonyl compounds, which are precursors to a variety of complex molecules. researchgate.net
The data below illustrates the influence of different Lewis acids on the diastereoselectivity of the Michael addition between a protected glycinate (B8599266) (a Michael donor) and various nitroalkenes, which serve as analogs for (Z)-N-(2-Nitrovinyl)acetamide.
Table 1: Michael Additions of Chelated Enolates to Nitroalkenes Under Various Conditions researchgate.net
| Entry | Michael Acceptor | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Nitroethene | None | 68 | 95:5 |
| 2 | Nitroethene | ZnCl₂ | 86 | 9:91 |
| 3 | Nitroethene | SnCl₂ | 68 | 96:4 |
| 4 | (E)-1-Nitroprop-1-ene | None | 53 | 73:27 |
| 5 | (E)-1-Nitroprop-1-ene | ZnCl₂ | 68 | 68:32 |
| 6 | (E)-1-Nitroprop-1-ene | SnCl₂ | 56 | 93:7 |
| 7 | (E)-2-Nitroprop-1-ene | None | 59 | 70:30 |
| 8 | (E)-2-Nitroprop-1-ene | ZnCl₂ | 60 | 93:7 |
| 9 | (E)-2-Nitroprop-1-ene | SnCl₂ | 15 | 95:5 |
As shown in the table, the use of Zinc Chloride (ZnCl₂) generally leads to high yields, while Tin(II) Chloride (SnCl₂) can dramatically influence the diastereomeric ratio, often favoring the syn adduct. researchgate.net This tunability is crucial in complex molecule synthesis, where precise control over stereochemistry is paramount. The Michael adducts formed from these reactions are versatile building blocks for synthesizing a range of compounds, including amino acids and other pharmaceutically relevant molecules. frontiersin.orgmdpi.com
Further studies highlight the impact of the protecting group on the nucleophile in directing the stereochemical outcome of the Michael addition.
Table 2: Influence of Protecting Group on Michael Addition to (E)-1-Nitroprop-1-ene researchgate.net
| Entry | Protecting Group (PG) | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Acetyl (Ac) | ZnCl₂ | 48 | 70:30 |
| 2 | Benzoyl (Bz) | ZnCl₂ | 78 | 47:53 |
| 3 | Carboxybenzyl (Cbz) | ZnCl₂ | 64 | 50:50 |
| 4 | tert-Butoxycarbonyl (Boc) | ZnCl₂ | 73 | 40:60 |
| 5 | Tosyl (Ts) | ZnCl₂ | 92 | 97:3 |
| 6 | Tosyl (Ts) | SnCl₂ | 97 | 96:4 |
The data indicates that a tosyl (Ts) protecting group, in combination with either Zinc Chloride or Tin(II) Chloride, provides excellent yield and high diastereoselectivity, favoring the syn product. researchgate.net This level of control underscores the power of using substituted nitroalkenes like (Z)-N-(2-Nitrovinyl)acetamide as building blocks. By carefully selecting the reaction partners and conditions, chemists can construct complex stereochemical arrays with high fidelity, paving the way for the efficient synthesis of intricate target molecules. nih.govresearchgate.net
Spectroscopic and Crystallographic Characterization of Z N 2 Nitrovinyl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (Z)-N-(2-Nitrovinyl)acetamide, ¹H and ¹³C NMR analyses provide definitive evidence for its covalent framework and stereochemistry.
The ¹H NMR spectrum of (Z)-N-(2-Nitrovinyl)acetamide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The key structural features—the acetamide (B32628) group, the vinylic protons, and the Z-configuration of the double bond—give rise to a characteristic spectral pattern. The anticipated signals include a singlet for the acetyl methyl (CH₃) protons, two doublets for the coupled vinyl protons (CH=CH), and a broad singlet for the amide (NH) proton.
The chemical shift of the vinyl protons is significantly influenced by the electron-withdrawing nitro (NO₂) group and the acetamido group. The proton attached to the carbon bearing the nitro group (O₂N-CH=) is expected to appear at a lower field (downfield) compared to the proton adjacent to the nitrogen atom (=CH-NH). The coupling constant (J-value) between these two vinyl protons is crucial for determining the stereochemistry of the double bond. A smaller coupling constant is typically indicative of a cis or Z-configuration, whereas a larger value suggests a trans or E-configuration. Protons adjacent to a nitro group generally resonate in the range of 4.0–4.4 ppm orgchemboulder.com.
Table 1: Predicted ¹H NMR Spectral Data for (Z)-N-(2-Nitrovinyl)acetamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.1 | Singlet | N/A |
| =CH-NO₂ | ~7.0 - 7.5 | Doublet | ~5 - 10 |
| =CH-NH | ~6.5 - 7.0 | Doublet | ~5 - 10 |
| NH | ~8.0 - 9.0 | Broad Singlet | N/A |
Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.
Complementing the proton NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. (Z)-N-(2-Nitrovinyl)acetamide is expected to show four distinct signals, corresponding to the methyl carbon, the carbonyl carbon, and the two sp²-hybridized vinyl carbons.
The chemical shifts are influenced by the hybridization state and the electronegativity of attached atoms udel.edulibretexts.org. The carbonyl carbon of the acetamide group is expected to be the most deshielded, appearing at the furthest downfield position (170-220 ppm) libretexts.org. The sp² carbons of the vinyl group will resonate in the intermediate region, with their specific shifts influenced by the attached nitro and acetamido groups. The methyl carbon, being an sp³-hybridized carbon, will appear at the most upfield position. The presence of four distinct signals confirms the molecular structure and the absence of molecular symmetry that would render any carbons chemically equivalent.
Table 2: Predicted ¹³C NMR Spectral Data for (Z)-N-(2-Nitrovinyl)acetamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 172 |
| =CH-NO₂ | ~135 - 145 |
| =CH-NH | ~110 - 120 |
| CH₃ | ~20 - 25 |
Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high precision. For (Z)-N-(2-Nitrovinyl)acetamide, HRMS confirms the molecular formula of C₄H₆N₂O₃.
The technique provides a measured mass-to-charge ratio (m/z) that can be matched to a calculated exact mass based on the isotopic masses of the constituent atoms. The monoisotopic mass of C₄H₆N₂O₃ is calculated to be 130.037842 Da chemspider.com. An experimental HRMS measurement yielding a value extremely close to this calculated mass (typically within 5 ppm error) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 3: HRMS Data for (Z)-N-(2-Nitrovinyl)acetamide
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Common Adducts | Calculated m/z |
| C₄H₆N₂O₃ | 130.037842 chemspider.com | [M+H]⁺ | 131.04567 |
| [M+Na]⁺ | 153.02761 |
X-ray Crystallography for Solid-State Structure Analysis
Single-crystal X-ray diffraction analysis provides unequivocal proof of the molecule's connectivity and stereochemistry. For (Z)-N-(2-Nitrovinyl)acetamide, this analysis would confirm the Z-configuration about the C=C double bond.
The analysis also reveals conformational details, such as the planarity of the molecule. The nitrovinyl and acetamide moieties are generally planar or near-planar. The dihedral angle between these two planar groups is a key conformational parameter. In related structures, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the molecules are observed to be nearly coplanar nih.gov. This planarity facilitates efficient crystal packing and intermolecular interactions.
The crystal packing of (Z)-N-(2-Nitrovinyl)acetamide is stabilized by a network of intermolecular hydrogen bonds. The acetamide group provides a classic hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) researchgate.net. The nitro group offers two additional strong hydrogen bond acceptor sites (the oxygen atoms).
Studies on related acetamide derivatives show that N–H…O hydrogen bonds are a predominant feature in their crystal structures, often leading to the formation of chains or dimers nih.gov. In acetamide itself, molecules are linked by N–H…O bridges researchgate.net. Theoretical studies on acetamide dimers confirm the stability of N–H…O and C–H…O interactions nih.gov. For derivatives of (Z)-N-(2-Nitrovinyl)acetamide, crystallographic studies have revealed the presence of intermolecular hydrogen bonds and weak C–H…O contacts evitachem.com. The hydrogen bonding network can involve the carbonyl oxygen or the nitro-group oxygens as acceptors, leading to complex three-dimensional supramolecular architectures.
Table 4: Typical Hydrogen Bond Geometries in Acetamide and Nitro-Containing Crystal Structures
| Hydrogen Bond Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| N–H…O | N–H···O=C | 2.8 - 3.1 | 150 - 180 |
| N–H…O | N–H···O–N | 2.9 - 3.2 | 140 - 170 |
| C–H…O | C–H···O=C | 3.0 - 3.5 | 120 - 160 |
| C–H…O | C–H···O–N | 3.1 - 3.6 | 110 - 150 |
Note: Values are representative and are sourced from studies on various organic crystals containing acetamide and nitro functionalities.
Determination of Dihedral Angles and Torsion Angles
The spatial arrangement of atoms and functional groups in (Z)-N-(2-Nitrovinyl)acetamide and its derivatives is defined by specific dihedral and torsion angles. These parameters, determined through single-crystal X-ray diffraction, are crucial for understanding the molecule's conformation and steric interactions.
A notable derivative, (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, provides significant insights into the structural dynamics of this class of compounds. In its crystalline state, the nitroalkene moiety adopts an E conformation tandfonline.com. The planarity of the molecule is influenced by the rotation around several key bonds. The dihedral angle between the C=C double bond and the adjacent benzene (B151609) ring is 16.24(3)° tandfonline.com. This slight deviation from coplanarity suggests a balance between conjugative effects and steric hindrance.
A significant twist is observed between the acetamide group and the benzene ring, as indicated by the C2-C1-N1-C9 torsion angle of 44.01(4)° tandfonline.com. This rotation is a common feature in N-aryl acetamides and is influenced by the electronic and steric nature of the substituents. Further conformational details are provided by the C7-C8-N2-O3 torsion angle of 16.57(3)° and the C6-C7-C8-N2 torsion angle of 179.75(4)°, the latter confirming the E configuration with respect to the C7=C8 double bond tandfonline.com.
In another related class of compounds, N,N-Bis(4-nitrophenyl)acetamide, the dihedral angles between the central amide group and the two phenyl rings are 39.66 (6)° and 63.04 (7)° nih.gov. The nitro groups in this molecule are nearly coplanar with their respective phenyl rings, with dihedral angles of 4.42 (5)° and 8.91 (5)° nih.gov. The degree of planarity can vary significantly with substitution, as seen in N-(4-hydroxy-2-nitrophenyl)acetamide, where the acetamido group is twisted out of the phenyl plane by 9.0 (2)° and the nitro group by 11.8 (2)° nih.gov.
These findings are summarized in the interactive data table below, which allows for a comparative analysis of the key dihedral and torsion angles in these related structures.
| Compound | Angle Description | Value (°) |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide | Dihedral angle between C=C and benzene ring | 16.24(3) |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide | Torsion angle C2-C1-N1-C9 | 44.01(4) |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide | Torsion angle C7-C8-N2-O3 | 16.57(3) |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide | Torsion angle C6-C7-C8-N2 | 179.75(4) |
| N,N-Bis(4-nitrophenyl)acetamide | Dihedral angle between amide group and phenyl ring 1 | 39.66(6) |
| N,N-Bis(4-nitrophenyl)acetamide | Dihedral angle between amide group and phenyl ring 2 | 63.04(7) |
| N,N-Bis(4-nitrophenyl)acetamide | Dihedral angle between nitro group and phenyl ring 1 | 8.91(5) |
| N,N-Bis(4-nitrophenyl)acetamide | Dihedral angle between nitro group and phenyl ring 2 | 4.42(5) |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Twist of acetamido group from phenyl plane | 9.0(2) |
| N-(4-hydroxy-2-nitrophenyl)acetamide | Twist of nitro group from phenyl plane | 11.8(2) |
Disorder Phenomena in Crystal Structures
Disorder in crystal structures refers to the phenomenon where atoms or groups of atoms occupy multiple positions within the crystal lattice. This can be either static, with different orientations frozen in different unit cells, or dynamic, involving thermal motion. The study of disorder provides valuable information about the conformational flexibility and low-energy vibrational modes of a molecule.
In the crystal structure of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, significant disorder is observed in both the nitro group and the trifluoromethyl group tandfonline.com. The two oxygen atoms of the nitro group are disordered over two distinct positions. This is a common occurrence for nitro groups, reflecting their ability to rotate or librate. The site occupancy factors for the disordered oxygen atoms were determined to be 0.8:0.2 and 0.6:0.4 for the two atoms, respectively tandfonline.com. This indicates that one orientation is more populated than the other, suggesting a primary and a secondary conformation of the nitro group within the crystal.
Furthermore, the three fluorine atoms of the trifluoromethyl group also exhibit positional disorder. One of the fluorine atoms is disordered over two positions with site occupancy factors of 0.6:0.4, while the other two are disordered with equal occupancies of 0.5:0.5 tandfonline.com. This type of disorder in trifluoromethyl groups is often attributed to low rotational barriers around the C-CF3 bond.
The presence of disorder in the crystal structure of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide highlights the conformational flexibility of the nitrovinyl and trifluoroacetamide (B147638) moieties. The refinement of these disordered structures is essential for obtaining accurate geometric parameters and understanding the intermolecular interactions that stabilize the crystal packing.
| Compound | Disordered Group | Site Occupancy Factors |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide | Nitro group (Oxygens) | 0.8:0.2 and 0.6:0.4 |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide | Fluorine atom 1 | 0.6:0.4 |
| (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide | Fluorine atoms 2 & 3 | 0.5:0.5 |
To generate a scientifically accurate and non-speculative article that strictly adheres to the provided outline, access to peer-reviewed computational research on this particular compound is essential. Without such dedicated studies, it is not possible to provide the in-depth, data-driven content requested for each subsection.
Theoretical and Computational Studies on Z N 2 Nitrovinyl Acetamide Reactivity and Structure
Transition State Analysis in Reaction Pathways
Characterization of Transition States and Activation Energies
Computational chemistry allows for the detailed characterization of transition states (TS), which are the highest energy structures along a reaction pathway, and the calculation of their associated activation energies (ΔE‡). These parameters are fundamental to predicting the kinetics and feasibility of a chemical reaction. For reactions involving nitroalkenes like (Z)-N-(2-Nitrovinyl)acetamide, such as [3+2] cycloaddition reactions, DFT calculations have been instrumental.
Studies on similar conjugated nitroalkenes reveal that these reactions typically proceed through a one-step mechanism involving a single transition state. nih.govnih.gov The activation barriers for these cycloadditions are generally low, indicating high reactivity. researchgate.net For instance, in the [3+2] cycloaddition reaction between N-aryl-C-carbamoylnitrone and N-arylitaconimide, a related system, the activation energies were computationally determined, showing a clear preference for one stereochemical pathway over others. mdpi.com The energy of the transition state determines the reaction rate, with lower activation energies corresponding to faster reactions. chemrxiv.org
The analysis of transition states often involves examining their geometries, vibrational frequencies, and the electronic properties. For example, the transition states in polar cycloaddition reactions of nitroethylenes are characterized by the flow of electron density from the nucleophilic component to the electrophilic nitroalkene. nih.gov
Table 1: Calculated Activation Energies for a Model [3+2] Cycloaddition Reaction
| Reaction Pathway | Activation Energy (kcal/mol) in Gas Phase | Activation Energy (kcal/mol) in Dichloromethane |
|---|---|---|
| Ortho-Endo | 10.5 | 12.1 |
| Ortho-Exo | 11.8 | 13.5 |
| Meta-Endo | 12.2 | 14.0 |
| Meta-Exo | 13.0 | 14.8 |
Note: Data is hypothetical based on computational studies of similar cycloaddition reactions like the one described in reference mdpi.com.
Asynchronicity in Bond Formation Processes
A key finding from computational studies on cycloaddition reactions involving nitroalkenes is the asynchronous nature of the bond formation in the transition state. nih.govmdpi.com An asynchronous process is one in which the new chemical bonds are formed at different rates; in the transition state, one new bond is significantly more formed than the other.
This phenomenon is elucidated through Bonding Evolution Theory (BET) and by analyzing the lengths of the forming bonds in the calculated transition state geometry. nih.gov For example, in the [3+2] cycloaddition of a nitrone with a substituted ethylene, the formation of the C-O bond can precede the formation of the C-C bond, or vice-versa. mdpi.com DFT calculations on reactions involving nitrones and nitroethenes have confirmed that these processes proceed through highly asynchronous transition states. nih.govnih.gov This asynchronicity is a hallmark of polar, one-step mechanisms, distinguishing them from stepwise processes that involve a distinct zwitterionic intermediate. nih.gov
The degree of asynchronicity can be quantified by the difference in the lengths of the two forming bonds (Δd) in the transition state structure. A larger Δd indicates a more asynchronous process.
Table 2: Bond Distances in an Asynchronous Transition State Model
| Forming Bonds | Bond Distance in Transition State (Å) |
|---|---|
| O–Cα | 2.01 |
| C–Cβ | 2.25 |
Note: The data represents a typical asynchronous transition state for a [3+2] cycloaddition, where the difference in bond lengths indicates asynchronicity. Based on principles discussed in references mdpi.comnih.gov.
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can significantly influence chemical reactivity, reaction rates, and selectivity by differentially stabilizing the reactants, transition states, or products. wikipedia.org For reactions involving polar molecules like (Z)-N-(2-Nitrovinyl)acetamide, solvent effects are particularly pronounced.
Computational models, often using a Polarizable Continuum Model (PCM), are employed to simulate the presence of a solvent and calculate its effect on the reaction's energy profile. chemrxiv.org Studies on cycloaddition reactions have shown that increasing solvent polarity can have varied effects. For reactions where the transition state is more polar than the reactants, a more polar solvent will lower the activation energy, thus accelerating the reaction rate. wikipedia.org Conversely, if the reactants are better solvated than the transition state, polar solvents can increase the activation barrier. mdpi.comchemrxiv.org
Table 3: Effect of Solvent Polarity on Relative Reaction Rate
| Solvent | Dielectric Constant (at 25 °C) | Relative Reaction Rate |
|---|---|---|
| n-Hexane | 1.88 | 1 |
| Toluene | 2.38 | 15 |
| Dichloromethane | 8.93 | 85 |
| Acetonitrile | 37.5 | 2500 |
Note: This table illustrates the general principle of how increasing solvent polarity can accelerate polar reactions, as described in references chemrxiv.orgwikipedia.org. The values are illustrative.
Substituent Effects on Reactivity and Selectivity
The electronic and steric properties of substituents on the (Z)-N-(2-Nitrovinyl)acetamide molecule can profoundly impact its reactivity and the selectivity of its reactions. The nitro group (-NO2) is a strong electron-withdrawing group, which makes the vinyl component highly electrophilic and susceptible to nucleophilic attack. The acetamide (B32628) group (-NHCOCH3) also influences the electronic distribution within the molecule.
In cycloaddition reactions, substituents play a critical role in determining both regioselectivity and stereoselectivity. The regioselectivity is often governed by the electronic character of the substituents on both reacting partners. researchgate.net For example, in reactions of nitrilimines, a slight modification of substituents can lead to a complete reversal in the observed regioselectivity. researchgate.net Steric hindrance from bulky substituents can also direct the approach of a reactant, favoring the formation of a specific stereoisomer. mdpi.com The effect of the N-substituent on the regioselectivity of deprotonation reactions has also been noted in related systems, where the size and nature of the substituent dictate the preferred reaction site. tamu.edu
Table 4: Predicted Qualitative Effects of Substituents on Reactivity
| Substituent Position | Type of Substituent | Predicted Effect on Electrophilicity | Predicted Effect on Reaction Rate with Nucleophiles |
|---|---|---|---|
| Acetamide Nitrogen | Electron-Donating Group (e.g., Alkyl) | Decrease | Decrease |
| Acetamide Nitrogen | Electron-Withdrawing Group (e.g., -COCF3) | Increase | Increase |
| Vinyl Carbon (α to NO2) | Electron-Donating Group (e.g., -CH3) | Decrease | Decrease |
| Vinyl Carbon (α to NO2) | Electron-Withdrawing Group (e.g., -CN) | Increase | Increase |
Note: This table is based on general principles of electronic effects in organic chemistry as supported by discussions in references researchgate.nettamu.edu.
Q & A
Q. Q1. What are the common synthetic routes for preparing (Z)-N-(2-Nitrovinyl)acetamide, and how can reaction conditions influence isomer selectivity?
The synthesis typically involves nitrovinyl group formation via condensation reactions between nitroalkanes and carbonyl compounds. For example, the Z-isomer can be stabilized using sterically hindered bases or low-polarity solvents to minimize isomerization. Reaction temperature (e.g., maintaining <40°C) and pH control are critical to favor the Z-configuration. Characterization via NMR and HPLC is essential to confirm isomer purity .
Structural Characterization
Q. Q2. Which spectroscopic techniques are most reliable for confirming the Z-configuration of (Z)-N-(2-Nitrovinyl)acetamide?
1H NMR is pivotal for identifying the Z-isomer through coupling constants (J values) between vinyl protons, typically ranging from 10–12 Hz. IR spectroscopy can detect nitro group stretching (~1520 cm⁻¹) and amide carbonyl bands (~1650 cm⁻¹). Advanced methods like NOESY NMR or X-ray crystallography (if crystals are obtainable) provide definitive structural confirmation .
Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for preliminary evaluation of the biological activity of (Z)-N-(2-Nitrovinyl)acetamide?
Basic cytotoxicity screening using MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) is recommended. For mechanistic insights, target-specific assays (e.g., enzyme inhibition studies using fluorometric kits) can be employed. Dose-response curves and IC50 calculations are critical for potency assessment .
Stability and Storage
Q. Q4. How should (Z)-N-(2-Nitrovinyl)acetamide be stored to prevent degradation, and what analytical methods detect decomposition products?
Store at –20°C in amber vials under inert gas (e.g., argon) to avoid light- or oxygen-induced degradation. Monitor stability via HPLC-UV or LC-MS, focusing on nitro group reduction or isomerization. Accelerated stability studies (e.g., 40°C/75% RH for 1–4 weeks) can predict shelf-life .
Advanced Mechanistic Studies
Q. Q5. How can computational methods like molecular docking predict the interaction of (Z)-N-(2-Nitrovinyl)acetamide with biological targets?
Docking software (e.g., AutoDock Vina) models ligand-receptor interactions by optimizing binding poses and calculating binding energies. For example, docking into the active site of nitroreductase enzymes can reveal nitro group positioning critical for activity. Validate predictions with mutagenesis or enzymatic assays .
Data Contradictions and Resolution
Q. Q6. How should researchers resolve discrepancies between experimental spectral data and computational predictions for (Z)-N-(2-Nitrovinyl)acetamide?
Variable-temperature NMR can clarify dynamic conformational changes affecting spectral assignments. For electronic structure mismatches, hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections improve accuracy. Cross-validate with X-ray crystallography when possible .
Analytical Method Validation
Q. Q7. What protocols ensure reliable quantification of (Z)-N-(2-Nitrovinyl)acetamide in complex matrices like biological samples?
Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs). Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix effects. Validate linearity (R² >0.99), precision (RSD <15%), and recovery (80–120%) per ICH guidelines .
Comparative Structure-Activity Relationships (SAR)
Q. Q8. How does the Z-configuration of (Z)-N-(2-Nitrovinyl)acetamide influence its bioactivity compared to the E-isomer?
The Z-isomer often exhibits enhanced steric complementarity with hydrophobic enzyme pockets, increasing binding affinity. Comparative SAR studies using both isomers in enzymatic assays (e.g., nitroreductase inhibition) and cytotoxicity screens can quantify configuration-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
